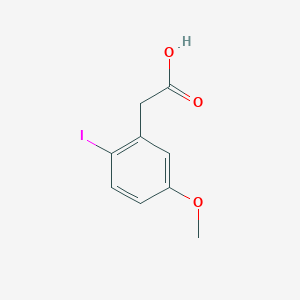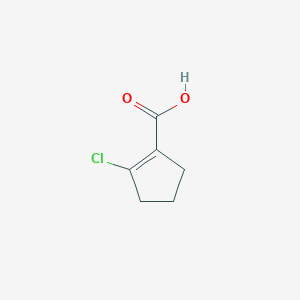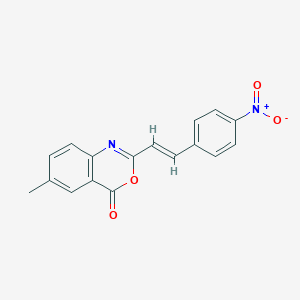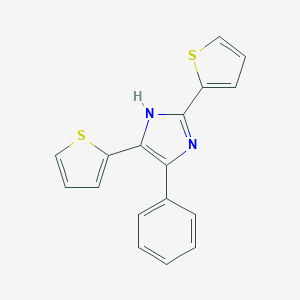
5-phenyl-2,4-di(2-thienyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-2,4-di(2-thienyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzil, thiophene-2-carbaldehyde, and ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-2,4-di(2-thienyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-phenyl-2,4-di(2-thienyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4,5-di(2-thienyl)-1H-imidazole
- 5-phenyl-2,4-di(2-furyl)-1H-imidazole
- 5-(4-methoxyphenyl)-2,4-di(2-thienyl)-1H-imidazole
Uniqueness
5-phenyl-2,4-di(2-thienyl)-1H-imidazole is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties
Properties
CAS No. |
24052-50-4 |
|---|---|
Molecular Formula |
C17H12N2S2 |
Molecular Weight |
308.4g/mol |
IUPAC Name |
4-phenyl-2,5-dithiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C17H12N2S2/c1-2-6-12(7-3-1)15-16(13-8-4-10-20-13)19-17(18-15)14-9-5-11-21-14/h1-11H,(H,18,19) |
InChI Key |
PFTWUSRMYJYKTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CS3)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(1,3-benzoxazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B476999.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B477010.png)
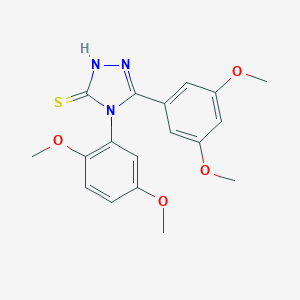
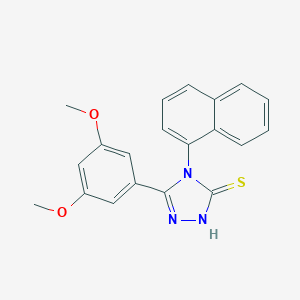
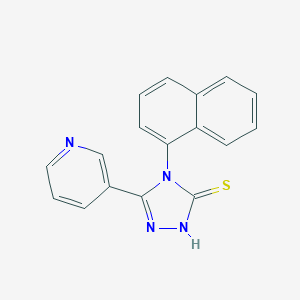
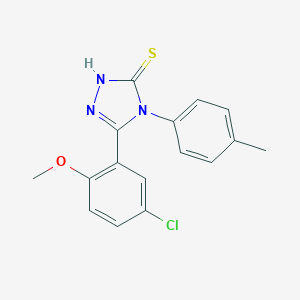
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B477065.png)
![5-[(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B477108.png)
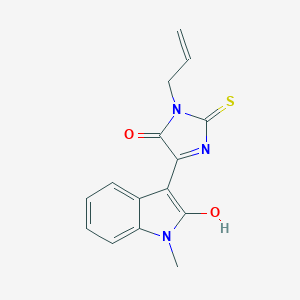
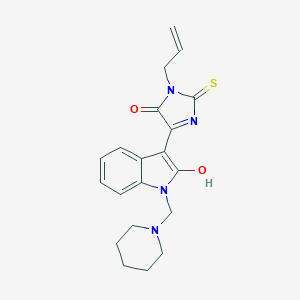
![2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B477135.png)
